
Methyl 5-bromofuran-2-carboxylate
Overview
Description
Methyl 5-bromofuran-2-carboxylate (CAS 2527-99-3) is a halogenated furan derivative with the molecular formula C₆H₅BrO₃ and a molecular weight of 205.006 g/mol . It is a white to off-white solid with a melting point of 64–68°C, a boiling point of 226.3°C at 760 mmHg, and a density of 1.623 g/cm³ . The compound is sparingly soluble in water and exhibits moderate lipophilicity (LogP = 1.828) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromofuran-2-carboxylate can be synthesized through several methods. One common method involves the bromination of methyl furan-2-carboxylate using bromine in the presence of a catalyst . The reaction typically takes place under mild conditions, such as room temperature, and yields the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted furan derivatives, depending on the nucleophile used.
Oxidation Reactions: Furan-2,5-dicarboxylic acid derivatives.
Reduction Reactions: Corresponding alcohols.
Scientific Research Applications
Synthesis and Reaction Mechanisms
The compound can be synthesized through methods such as bromination of methyl furan-2-carboxylate. It participates in several types of reactions, including:
- Substitution Reactions : The bromine atom can be replaced with nucleophiles like amines or thiols.
- Oxidation Reactions : The furan ring can be oxidized to yield furan-2,5-dicarboxylic acid derivatives.
- Reduction Reactions : The ester group can be reduced to form corresponding alcohols.
These reactions make methyl 5-bromofuran-2-carboxylate a versatile building block in organic synthesis .
Organic Synthesis
This compound is widely used as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for selective functionalization, which is crucial in developing new compounds with desired biological activities .
Medicinal Chemistry
The compound plays a significant role in drug development, particularly in synthesizing enzyme inhibitors and receptor modulators. For instance, it has been utilized in the synthesis of immunomodulatory imide drugs through metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, demonstrating its importance in creating pharmaceutically relevant structures .
Material Science
In industrial applications, this compound is employed in producing specialty chemicals and materials such as polymers and resins. Its reactivity makes it suitable for creating materials with specific properties tailored for various applications .
Case Study 1: Drug Development
In a study focused on enhancing the Suzuki-Miyaura coupling reaction for synthesizing glutarimide-containing compounds, researchers replaced traditional alkali bases with fluoride sources to improve yields while preserving sensitive stereocenters. This compound was integral to this process, highlighting its utility in developing complex pharmaceuticals .
Case Study 2: Agrochemical Synthesis
This compound has been used as a precursor for synthesizing agrochemicals that exhibit herbicidal properties. Its ability to undergo various chemical transformations allows chemists to design compounds that target specific pathways in plants .
Mechanism of Action
The mechanism of action of methyl 5-bromofuran-2-carboxylate depends on its specific applicationThe bromine atom and the furan ring play crucial roles in its binding affinity and specificity . The compound can undergo various transformations in biological systems, leading to the formation of active metabolites that exert their effects through specific pathways .
Comparison with Similar Compounds
Below is a systematic comparison of methyl 5-bromofuran-2-carboxylate with structurally related compounds, focusing on synthesis, reactivity, and applications.
Structural Analogs: Bromofuran Carboxylates
Table 1: Key Bromofuran Carboxylates
Key Observations:
- Substituent Position : Methyl 4-bromofuran-2-carboxylate (Br at position 4) exhibits distinct electronic effects compared to the 5-bromo isomer, altering reactivity in cross-coupling reactions .
- Ester Group : Ethyl and tert-butyl esters offer improved solubility in organic solvents, facilitating reactions under mild conditions. For example, ethyl 5-bromofuran-2-carboxylate undergoes efficient cobalt-catalyzed cross-coupling with benzylic zinc reagents .
- Steric Effects : The tert-butyl group in tert-butyl 5-bromofuran-2-carboxylate hinders undesired side reactions, making it advantageous for selective functionalization .
Halogenated Heterocyclic Derivatives
Table 2: Halogenated Heterocycles with Similar Reactivity
Key Observations:
- Benzofuran Derivatives : Compounds like methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate exhibit enhanced aromaticity and planarity compared to furans, improving binding affinity in biological targets .
- Functional Group Diversity : The chloromethyl group in methyl 5-(chloromethyl)furan-2-carboxylate allows for nucleophilic substitution, enabling diverse derivatization .
Biological Activity
Methyl 5-bromofuran-2-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a furan ring substituted with a bromine atom and a carboxylate group, which contributes to its unique reactivity and potential biological interactions. The presence of the bromine atom enhances the compound's electrophilicity, making it a suitable candidate for various chemical transformations and biological applications.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, including antimicrobial, anticancer, and enzyme inhibition studies. However, comprehensive data on its specific mechanisms of action remain limited.
Antimicrobial Activity
This compound has shown promising results in antimicrobial studies. It is believed to exert its effects by inhibiting the activity of specific enzymes or disrupting cellular processes in various bacterial strains. For instance, research indicates that compounds derived from furan carboxylic acids exhibit significant activity against mycobacterial species, suggesting potential applications in treating tuberculosis .
Anticancer Properties
Preliminary investigations into the anticancer properties of this compound indicate that it may influence cancer cell proliferation and apoptosis. Studies have suggested that furan derivatives can interact with cellular targets involved in cancer progression, although detailed mechanisms are still under investigation .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological responses. Molecular docking studies have indicated potential binding affinities to proteins like cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer .
Case Studies and Research Findings
- Antimycobacterial Activity : A study investigating the interaction between furan derivatives and MbtI (an enzyme in Mycobacterium tuberculosis) found that this compound could serve as a lead compound for developing new antitubercular agents. The study highlighted the importance of structural modifications to enhance binding affinity .
- Anticancer Research : In vitro assays have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. The compound's mechanism appears to involve apoptosis induction through mitochondrial pathways .
- Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes critical for bacterial survival. This inhibition may disrupt metabolic pathways essential for pathogen growth, making it a candidate for antibiotic development .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the key physical properties and spectroscopic data used to identify Methyl 5-bromofuran-2-carboxylate?
this compound (CAS 2527-99-3) is characterized by:
- Molecular weight : 205.01 g/mol
- Melting point : 62–65°C
- Boiling point : 226.3°C at 760 mmHg
- Density : 1.623 g/cm³
Key spectroscopic identifiers include IR (C=O stretch at ~1700 cm⁻¹) and NMR (¹H NMR: δ 7.15 ppm for furan C3-H, δ 3.90 ppm for methyl ester). Purity assessment via HPLC or GC-MS is recommended, with Rf values from TLC in ethyl acetate/hexane (1:4) .
Q. What safety protocols should be followed when handling this compound?
- Hazards : Irritant to eyes, skin, and respiratory system (R36/37/38) .
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or direct contact.
- Storage : Keep in a cool, dry place (<25°C) in airtight containers to prevent hydrolysis. Monitor for discoloration or decomposition .
Q. In what synthetic reactions is this compound commonly employed?
It is widely used as a substrate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce furan moieties into complex molecules. It also serves as a precursor for decarboxylative functionalization to synthesize methoxyfurans .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this compound?
Methodological considerations :
- Catalyst : Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%) .
- Solvent : Dry 1,4-dioxane (0.1 M concentration) under nitrogen .
- Base : 2M Na₂CO₃ (2 equiv) for efficient transmetalation .
- Temperature : 90°C for 5–24 hours, monitored by TLC (hexane/EtOAc 4:1) .
Troubleshooting : - Low yields may arise from moisture-sensitive catalysts. Ensure anhydrous conditions.
- Byproducts (e.g., homocoupling) can be minimized by adjusting boronic acid stoichiometry (1.3 equiv) .
Q. What mechanistic insights explain the challenges in nucleophilic substitution of this compound?
Direct nucleophilic substitution at the 5-bromo position is hindered by the electron-withdrawing ester group, which deactivates the furan ring. Decarboxylation strategies overcome this:
Ester hydrolysis : Convert the methyl ester to 5-bromofuroic acid using NaOH/EtOH (reflux, 5 hours) .
Decarboxylation : Heat the acid to 100°C to remove CO₂, yielding 5-bromofuran.
Substitution : React with nucleophiles (e.g., methoxide) to form 5-methoxyfuran .
Q. How can researchers resolve contradictions in yields when varying catalysts in Pd-mediated couplings?
Case study :
- Catalyst A (Pd(PPh₃)₄) : Higher yields (80–85%) in arylboronic acid couplings but slower kinetics.
- Catalyst B (PdCl₂(dppf)) : Faster reactions but lower yields (60–70%) due to ligand dissociation .
Analytical approach : - Monitor reaction progress with LC-MS to detect intermediates.
- Use X-ray crystallography or DFT calculations to study catalyst-substrate interactions.
- Optimize ligand choice (e.g., bulky ligands for steric protection) .
Properties
IUPAC Name |
methyl 5-bromofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPIDMAELBIRLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344805 | |
Record name | Methyl 5-bromofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2527-99-3 | |
Record name | Methyl 5-bromofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-bromofuran-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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